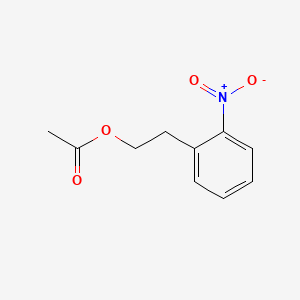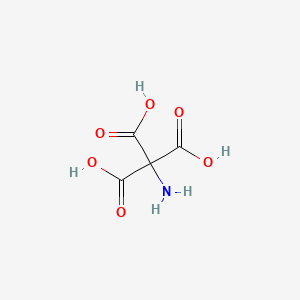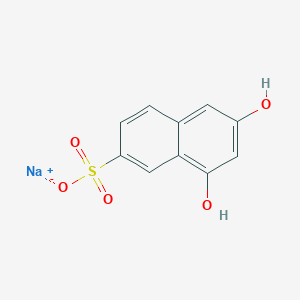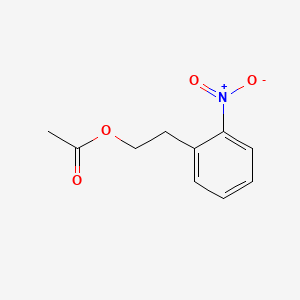![molecular formula C9H12N4S B13788752 1H-Purine, 6-[(2-methylpropyl)thio]- CAS No. 82499-06-7](/img/structure/B13788752.png)
1H-Purine, 6-[(2-methylpropyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-methylpropylsulfanyl)-7H-purine is a heterocyclic compound that belongs to the purine family. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound features a purine ring system substituted with a 2-methylpropylsulfanyl group at the 6-position, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methylpropylsulfanyl)-7H-purine typically involves the introduction of the 2-methylpropylsulfanyl group onto a purine scaffold. One common method is the nucleophilic substitution reaction where a suitable purine derivative, such as 6-chloropurine, reacts with 2-methylpropylthiol in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production of 6-(2-methylpropylsulfanyl)-7H-purine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-(2-methylpropylsulfanyl)-7H-purine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 2-methylpropylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The purine ring can participate in nucleophilic substitution reactions, where the 6-position can be further modified by replacing the 2-methylpropylsulfanyl group with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation of the sulfur atom.
Substituted Purines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
6-(2-methylpropylsulfanyl)-7H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-methylpropylsulfanyl)-7H-purine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfur-containing group can enhance binding affinity and specificity to target molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-methylpropylsulfanyl)purine
- 6-(2-methylpropylsulfanyl)-9H-purine
- 6-(2-methylpropylsulfanyl)-8H-purine
Uniqueness
6-(2-methylpropylsulfanyl)-7H-purine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds. The position of the 2-methylpropylsulfanyl group on the purine ring can significantly influence its reactivity and interactions with biological targets.
Properties
CAS No. |
82499-06-7 |
|---|---|
Molecular Formula |
C9H12N4S |
Molecular Weight |
208.29 g/mol |
IUPAC Name |
6-(2-methylpropylsulfanyl)-7H-purine |
InChI |
InChI=1S/C9H12N4S/c1-6(2)3-14-9-7-8(11-4-10-7)12-5-13-9/h4-6H,3H2,1-2H3,(H,10,11,12,13) |
InChI Key |
HBFAIQHZZSJMFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


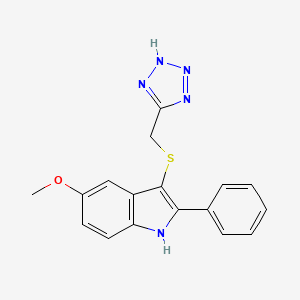
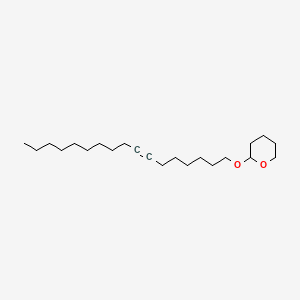
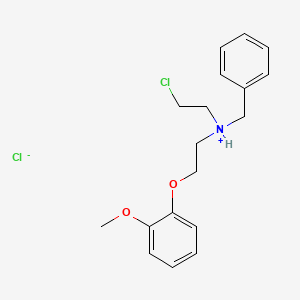
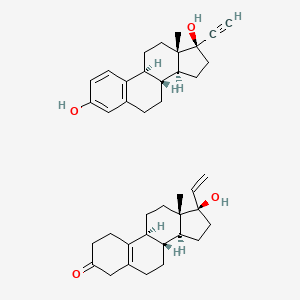
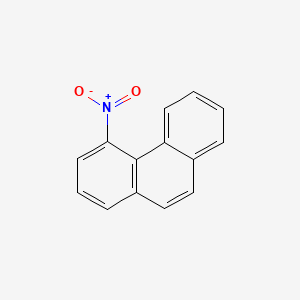
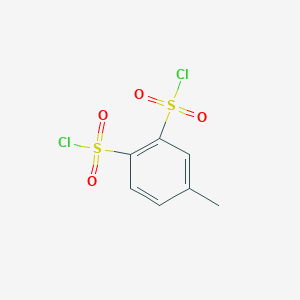
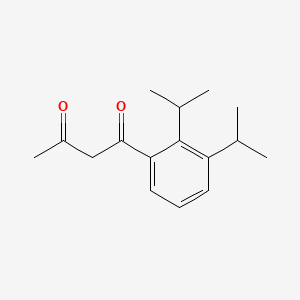
![8-[Fluo]-cAMP](/img/structure/B13788704.png)
![Dimethyl 5-methyl[1,1'-biphenyl]-2,4'-dicarboxylate](/img/structure/B13788705.png)
![7-bromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B13788706.png)
